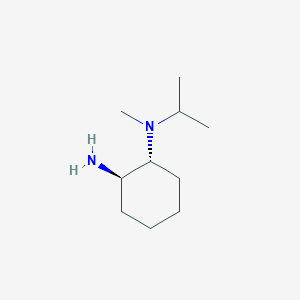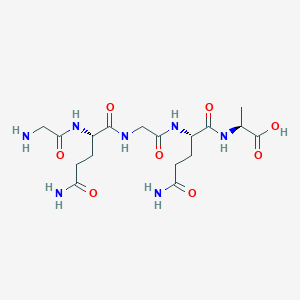![molecular formula C7H7NO2 B12578783 2h-[1,4]Oxazino[3,4-b][1,3]oxazine CAS No. 300857-59-4](/img/structure/B12578783.png)
2h-[1,4]Oxazino[3,4-b][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-[1,4]Oxazino[3,4-b][1,3]oxazine is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a fused ring system. This compound is part of the broader class of oxazines, which are known for their diverse chemical properties and applications .
Métodos De Preparación
The synthesis of 2H-[1,4]Oxazino[3,4-b][1,3]oxazine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of halohydrins and 1-tosyl-1,2,3-triazoles in the presence of a rhodium catalyst. This reaction proceeds under basic conditions and involves a rhodium carbenoid 1,3-insertion into O-H followed by annulation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
2H-[1,4]Oxazino[3,4-b][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen and oxygen atoms.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or rhodium. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxazines and related heterocycles .
Aplicaciones Científicas De Investigación
2H-[1,4]Oxazino[3,4-b][1,3]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2H-[1,4]Oxazino[3,4-b][1,3]oxazine involves its interaction with molecular targets through its heterocyclic structure. The oxygen and nitrogen atoms in the ring system can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition or as a fluorescent probe .
Comparación Con Compuestos Similares
2H-[1,4]Oxazino[3,4-b][1,3]oxazine can be compared with other similar compounds, such as:
Morpholine: A simpler heterocycle with one oxygen and one nitrogen atom.
Phenoxazine: Contains an additional aromatic ring, leading to different chemical properties.
Dioxazines: Consist of two oxazine subunits and are used in pigments and dyes.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical reactivity and stability compared to these similar compounds .
Propiedades
Número CAS |
300857-59-4 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
2H-[1,3]oxazino[2,3-c][1,4]oxazine |
InChI |
InChI=1S/C7H7NO2/c1-2-8-3-5-9-6-7(8)10-4-1/h1-3,5-6H,4H2 |
Clave InChI |
SKOVEMUHUXXGAW-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN2C=COC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B12578706.png)


![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)

![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)



![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
